molecular formula C9H8F2O3 B2660162 2-(3,4-Difluorophenoxy)propanoic acid CAS No. 923113-40-0

2-(3,4-Difluorophenoxy)propanoic acid

Cat. No.: B2660162
CAS No.: 923113-40-0
M. Wt: 202.157
InChI Key: KAIRTRFXVVCJNN-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Fluorine Chemistry

Within the realm of organic chemistry, 2-(3,4-Difluorophenoxy)propanoic acid is classified as a fluorinated aromatic carboxylic acid. The integration of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. researchgate.net Fluorine's high electronegativity and small atomic size can significantly alter a molecule's physicochemical properties, such as its acidity (pKa), lipophilicity, metabolic stability, and conformational preferences. researchgate.netsoci.org The presence of the difluorophenoxy group makes this compound a subject of interest for researchers looking to leverage these fluorine-specific effects.

Significance as a Synthetic Intermediate and Molecular Scaffold in Contemporary Research

This compound is primarily recognized for its role as a versatile synthetic intermediate or building block. Its structure contains multiple reactive sites: the carboxylic acid group, the aromatic ring, and the ether linkage. This allows for a variety of chemical modifications, enabling the synthesis of more complex molecules. Propanoic acid derivatives, in general, are known for their diverse applications in pharmaceuticals, agriculture, and biotechnology. ontosight.ai Similar fluorinated phenoxypropanoic acid structures are utilized as key intermediates in the development of new drugs and advanced materials. ontosight.ai

Overview of Current Research Trajectories and Academic Interest

While specific research literature on this compound is not extensively detailed, the academic interest lies in its potential applications derived from its chemical structure. Research involving similar propanoic acid derivatives often focuses on exploring their biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai The strategic placement of the two fluorine atoms on the phenyl ring is of particular interest, as it can influence how the molecule interacts with biological targets like enzymes or receptors. ontosight.ai Consequently, current and future research is likely to involve the use of this compound as a scaffold to generate libraries of new chemical entities for screening in drug discovery and materials science programs.

Physicochemical and Structural Data

The properties of this compound are defined by its molecular structure. The following tables provide key identifiers and predicted physicochemical properties for this compound.

Table 1: Compound Identifiers

Identifier Value
Molecular Formula C9H8F2O3 uni.lu
InChI InChI=1S/C9H8F2O3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) uni.lu
InChIKey KAIRTRFXVVCJNN-UHFFFAOYSA-N uni.lu

Table 2: Predicted Physicochemical Properties

Property Value
Molar Mass 202.16 g/mol
Monoisotopic Mass 202.04414 Da uni.lu
XlogP 2.4 uni.lu
Boiling Point 246.1 ± 25.0 °C chemicalbook.com
pKa 4.10 ± 0.10 chemicalbook.com

Note: Some physicochemical properties are predicted values based on computational models, as experimental data is limited.

Detailed Research Findings

Detailed research findings specifically for this compound are limited in publicly accessible literature. However, extensive research on its structural analogues and the broader class of phenoxypropanoic acids provides a strong basis for understanding its chemical behavior and potential applications.

The primary research value of this compound lies in its utility as a building block. The carboxylic acid functional group is a versatile handle for a wide array of chemical transformations, most notably amide bond formation and esterification. These reactions are fundamental in medicinal chemistry for linking molecular fragments and modifying solubility and pharmacokinetic properties.

Furthermore, the 3,4-difluorophenyl moiety is a common feature in many biologically active compounds. The fluorine atoms can enhance binding affinity to target proteins through favorable electrostatic interactions and can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a potential drug molecule. mdpi.com Research on related molecules suggests that derivatives of this compound could be investigated as antagonists for G protein-coupled receptors (GPCRs) or for their potential antimicrobial activities. researchgate.netnih.govmdpi.com

Synthesis of such compounds typically involves the reaction of a difluorophenol with a suitable propanoic acid derivative under basic conditions. google.com The specific isomeric arrangement of the fluorine atoms in this compound makes it a distinct starting material for creating novel compounds with potentially unique biological or material properties compared to other difluorinated isomers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-difluorophenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIRTRFXVVCJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 3,4 Difluorophenoxy Propanoic Acid

Stereoselective Synthesis of Enantiomeric Forms

The creation of a single enantiomer of 2-(3,4-Difluorophenoxy)propanoic acid can be accomplished through several stereoselective strategies, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic methods.

Asymmetric Catalysis Approaches to Chiral Propanoic Acid Derivatives

Asymmetric catalysis offers an elegant and efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. hilarispublisher.com While specific catalysts for the direct asymmetric synthesis of this compound are not extensively documented, general principles of asymmetric catalysis can be applied. Transition metal complexes with chiral ligands are commonly used for a variety of asymmetric transformations that can lead to chiral propanoic acid derivatives. hilarispublisher.com

For instance, the asymmetric hydrogenation of a suitable prochiral precursor, such as an α,β-unsaturated ester, is a powerful technique. Chiral rhodium or ruthenium phosphine (B1218219) complexes are often employed for such reductions, achieving high enantioselectivities. The development of new catalytic systems is an active area of research, with a focus on improving catalyst efficiency, turnover numbers, and the range of compatible substrates.

Table 1: Examples of Chiral Ligands in Asymmetric Catalysis

Catalyst Type Chiral Ligand Example Application
Rhodium-based (R,R)-DiPAMP Asymmetric hydrogenation of enamides
Ruthenium-based (R)-BINAP Asymmetric hydrogenation of α,β-unsaturated acids

This table presents examples of chiral ligands and their applications in asymmetric synthesis, which could be adapted for the synthesis of chiral propanoic acid derivatives.

Chiral Auxiliary Strategies for Enantiopure this compound

Chiral auxiliaries are stoichiometric chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones are a well-established class of chiral auxiliaries that have been successfully used in the asymmetric synthesis of various chiral carboxylic acids. researchgate.netnih.gov

The synthesis would typically involve the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propanoyl chloride. The resulting N-acyloxazolidinone can then undergo diastereoselective enolization and subsequent reaction with a phenoxide precursor. The steric bulk of the oxazolidinone directs the incoming electrophile to one face of the enolate, leading to a high degree of stereocontrol. Finally, the chiral auxiliary is cleaved to afford the desired enantiomer of this compound.

Table 2: Key Steps in Chiral Auxiliary-Mediated Synthesis

Step Description Reagents Expected Outcome
1. Acylation Attachment of the propionyl group to the chiral auxiliary. Propanoyl chloride, base (e.g., n-BuLi) N-propionyl oxazolidinone
2. Diastereoselective Alkylation Reaction with a phenoxide source. 3,4-Difluorophenol (B1294555), suitable activating agent Diastereomerically enriched N-acyl oxazolidinone

This table outlines a general sequence for the synthesis of a chiral propanoic acid using an Evans-type chiral auxiliary.

Biocatalytic Transformations and Enzymatic Resolution Methods

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of enantiopure compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures of carboxylic acids and their esters. nih.govmdpi.com In a kinetic resolution, one enantiomer of the racemate reacts faster with the enzyme, leaving the unreacted substrate enriched in the other enantiomer.

For the production of enantiopure this compound, a racemic ester of the acid can be subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB) or a lipase from Aspergillus oryzae. nih.gov The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester and the product acid, both in high enantiomeric excess. The choice of solvent, temperature, and pH are crucial parameters for optimizing the enantioselectivity of the resolution. nih.govresearchgate.net

Table 3: Lipases Used in the Resolution of Phenoxypropionic Acid Derivatives

Enzyme Source Organism Reaction Type Selectivity
Novozym 435 Candida antarctica Esterification/Hydrolysis High for (R)- or (S)-enantiomers depending on substrate
Lipase Amano PS Burkholderia cepacia Esterification Good to excellent

This table showcases various lipases that have demonstrated effectiveness in the kinetic resolution of phenoxypropionic acid derivatives and could be applied to this compound.

Multi-Step Synthetic Routes and Process Optimization

The development of an efficient and scalable multi-step synthesis is crucial for the practical production of this compound. This involves a detailed retrosynthetic analysis to identify key bond formations and strategic starting materials, followed by rigorous optimization of the reaction conditions.

Retrosynthetic Analysis and Key Disconnections for the Phenoxypropanoic Acid Moiety

A logical retrosynthetic analysis of this compound identifies the ether linkage as a key disconnection. This leads back to two primary starting materials: a 3,4-difluorophenol derivative and a chiral 2-halopropanoic acid or a related precursor. The formation of this ether bond is typically achieved through a Williamson ether synthesis. wikipedia.orgmiracosta.edu

The chiral center can be introduced either by starting with an enantiomerically pure 2-halopropanoic acid or by employing a stereoselective method as described in the previous section. An alternative disconnection could involve the formation of the C-C bond of the propanoic acid moiety at a later stage, though the Williamson ether synthesis approach is generally more convergent.

Integration of Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry are pivotal in the modern synthesis of this compound, aiming to reduce the environmental impact of chemical processes. Key to this is the selection of safer solvents, the use of catalytic reagents, and the design of energy-efficient processes. nih.gov The traditional Williamson ether synthesis, a common method for producing phenoxypropanoic acids, often utilizes hazardous solvents and stoichiometric amounts of bases, generating significant waste. masterorganicchemistry.comwikipedia.org

Green chemistry metrics, such as atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI), are employed to evaluate the sustainability of synthetic routes. nih.govmdpi.com For the synthesis of this compound, this involves a shift towards benign solvents like water, supercritical fluids, or bio-based solvents, and the use of catalytic systems to minimize waste. nih.gov For instance, phase transfer catalysts can enhance reaction rates and efficiency in aqueous media, thereby reducing the reliance on volatile organic compounds (VOCs). researchgate.netyoutube.com

Green MetricTraditional SynthesisGreener Alternative
Atom EconomyModerateHigh (with catalytic routes)
E-FactorHigh (significant solvent and reagent waste)Low (reduced waste)
Process Mass Intensity (PMI)HighLow
Solvent ChoiceOften hazardous (e.g., DMF, DMSO)Benign (e.g., water, ethanol)

Novel Synthetic Reagents and Methodologies Applied to Phenoxypropanoic Acids

Exploration of Ionic Liquids and Sustainable Solvent Systems in Synthesis

Ionic liquids (ILs), which are salts with low melting points, have emerged as promising green solvents and catalysts in organic synthesis due to their negligible vapor pressure, high thermal stability, and tunable properties. uni-freiburg.deresearchgate.netacs.org In the context of synthesizing this compound, ionic liquids can serve as both the solvent and catalyst, facilitating the Williamson ether synthesis under milder conditions. rsc.org The use of task-specific ionic liquids, such as those with acidic or basic functionalities, can further enhance catalytic activity and selectivity. researchgate.netpsu.eduajol.infonih.gov

The recovery and reuse of ionic liquids are key advantages, contributing to a more sustainable process. ajol.info Research into ionic-liquid-supported synthesis, where a reagent or catalyst is immobilized on the ionic liquid, allows for easy separation of the product and recycling of the catalytic system. psu.edusci-hub.se

Beyond ionic liquids, other sustainable solvent systems are being explored. Supercritical fluids, such as supercritical carbon dioxide (scCO2), offer a non-toxic and environmentally benign reaction medium. nih.gov The use of surfactants in aqueous media can also facilitate reactions between hydrophobic organic substrates and water-soluble reagents, presenting another green alternative for the synthesis of phenoxypropanoic acids. researchgate.net

Solvent SystemKey AdvantagesPotential Application in Synthesis
Ionic Liquids (ILs)Low volatility, high thermal stability, tunable properties, potential for reuse. uni-freiburg.deresearchgate.netacs.orgAs solvent and/or catalyst in Williamson ether synthesis.
Supercritical CO2 (scCO2)Non-toxic, non-flammable, readily available, tunable solvent properties. nih.govAs a green reaction medium.
Aqueous Micellar SystemsUse of water as bulk solvent, enhanced reaction rates. researchgate.netFacilitating reaction between polar and non-polar reactants.

Flow Chemistry Approaches for Continuous Production

Flow chemistry, or continuous flow synthesis, has gained significant traction in the pharmaceutical and fine chemical industries for its ability to provide safer, more efficient, and scalable manufacturing processes. nih.govanton-paar.com For the synthesis of fluorinated compounds like this compound, flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing potentially hazardous or highly exothermic reactions. nih.gov

The small reactor volumes in flow systems enhance heat and mass transfer, leading to higher yields and purities. researchgate.net This methodology is particularly advantageous for reactions involving fluorinating agents, which can be hazardous to handle in large-scale batch processes. The combination of flow chemistry with microwave irradiation can further accelerate reaction rates, significantly reducing synthesis times. researchgate.net

ParameterBatch SynthesisFlow Chemistry
SafetyHigher risk with hazardous reagentsEnhanced safety due to small reaction volumes
ScalabilityChallengingReadily scalable by extending operation time
Process ControlLimitedPrecise control over temperature, pressure, and time
Yield and PurityVariableOften higher yields and purity

Photochemical and Electrochemical Synthetic Strategies

Photochemical and electrochemical methods represent innovative and sustainable approaches to organic synthesis, offering alternative energy sources to conventional thermal heating. Photoredox catalysis, for instance, can enable the formation of carbon-oxygen bonds under mild conditions, potentially applicable to the synthesis of aryloxypropanoic acids. uni-freiburg.deresearchgate.net The use of visible light as a renewable energy source makes this an attractive green chemistry approach. nih.gov

Electrochemical synthesis provides another avenue for forming ether linkages. nih.govorganic-chemistry.org By using electricity to drive chemical reactions, electro-organic synthesis can often be performed at ambient temperature and pressure, reducing energy consumption and avoiding the use of harsh reagents. nih.gov These methods are still emerging for the synthesis of complex molecules like this compound, but they hold considerable promise for future sustainable production.

Chemical Reactivity and Mechanistic Investigations of 2 3,4 Difluorophenoxy Propanoic Acid

Acid-Base Chemistry and Proton Transfer Dynamics

The primary acidic character of 2-(3,4-Difluorophenoxy)propanoic acid originates from the carboxylic acid moiety (-COOH). The acidity of this group is significantly influenced by the electron-withdrawing nature of the attached 3,4-difluorophenoxy group. The two fluorine atoms inductively withdraw electron density from the phenyl ring, which in turn pulls electron density from the ether oxygen and the rest of the propanoic acid chain. This inductive effect stabilizes the resulting carboxylate anion (-COO⁻) formed upon deprotonation, thereby increasing the acidity of the molecule. Consequently, the pKa of this compound is expected to be lower (indicating stronger acidity) than that of unsubstituted phenoxypropanoic acid. For comparison, similar difluoro-substituted aromatic carboxylic acids exhibit pKa values in the range of approximately 2.8 to 3.2.

In non-polar solvents and in the solid state, carboxylic acids like this compound typically form hydrogen-bonded dimers. researchgate.net In these dimers, the carboxyl groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds. This configuration facilitates a concerted, double proton transfer event within a symmetric double-well potential. researchgate.netnih.gov This dynamic process involves the simultaneous exchange of protons between the two acid molecules, a fundamental aspect of their behavior that can be investigated using techniques like microwave spectroscopy for analogous structures. nih.gov

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for synthesizing various derivatives, most notably esters and amides. These reactions are fundamental in modifying the compound's physical and biological properties.

Esterification can be achieved through several methods. The most direct is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). numberanalytics.com This is a reversible equilibrium-driven process, often requiring an excess of the alcohol or removal of water to drive the reaction to completion. A more efficient and irreversible method involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride intermediate using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org The resulting 2-(3,4-difluorophenoxy)propanoyl chloride is then reacted with an alcohol, which acts as a nucleophile to displace the chloride and form the corresponding ester in high yield. commonorganicchemistry.com

Amidation follows a similar logic. The direct reaction of the carboxylic acid with an amine is generally slow and inefficient because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium-carboxylate salt. libretexts.org While heating this salt to high temperatures (>100°C) can drive off water and form the amide, a more common laboratory approach is to activate the carboxylic acid. libretexts.org This is typically done by converting it to the acyl chloride as described above, which then readily reacts with a primary or secondary amine to furnish the desired amide. nih.gov Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate direct amide bond formation under milder conditions. libretexts.org

Table 1: Key Reactions of the Carboxylic Acid Moiety
Reaction TypeReagentsIntermediateProductGeneral Conditions
Fischer EsterificationAlcohol (R'-OH), H₂SO₄ (cat.)N/AEsterHeat, often with excess alcohol
Esterification via Acyl Chloride1. SOCl₂ 2. Alcohol (R'-OH)Acyl ChlorideEsterStep 1: Anhydrous conditions Step 2: Often with a base (e.g., pyridine)
Amidation via Acyl Chloride1. SOCl₂ 2. Amine (R'R''NH)Acyl ChlorideAmideStep 1: Anhydrous conditions Step 2: Room temperature or gentle heating
Direct AmidationAmine (R'R''NH), Coupling Agent (e.g., DCC)Activated EsterAmideAnhydrous solvent, room temperature

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Phenyl Ring

The reactivity of the phenyl ring towards substitution is governed by the directing and activating/deactivating effects of its substituents: the two fluorine atoms and the ether linkage.

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. msu.edu The substituents determine the position and rate of this attack.

-O-CH(CH₃)COOH group: The ether oxygen is an activating group due to its ability to donate a lone pair of electrons into the ring via resonance. It is strongly ortho, para-directing.

Fluorine atoms: Halogens are deactivating groups due to their strong inductive electron withdrawal. However, they are also ortho, para-directing because they can donate a lone pair of electrons through resonance to stabilize the cationic intermediate (arenium ion). jmu.edu

Nucleophilic Aromatic Substitution (SNAr) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is uncommon for simple benzene (B151609) rings but is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgnih.gov The two fluorine atoms on the phenyl ring of this compound make the ring electron-deficient and thus more susceptible to nucleophilic attack than an unsubstituted ring. mdpi.com A strong nucleophile could potentially displace one of the fluorine atoms. The C4 position is particularly activated towards substitution due to the electron-withdrawing effects of the adjacent fluorine at C3 and the ether oxygen.

Table 2: Predicted Aromatic Substitution Outcomes
Reaction TypeFavored Positions of AttackGoverning Factors
Electrophilic (e.g., Nitration, Halogenation)C2, C5, C6Dominant ortho, para-directing effect of the ether group, combined with directing effects of fluorine atoms.
NucleophilicC4 (and C3 to a lesser extent)Ring is activated by two electron-withdrawing fluorine atoms, making it susceptible to attack by strong nucleophiles.

Oxidative and Reductive Transformations of the Compound

Reductive Transformations: The carboxylic acid functional group can be readily reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to a primary alcohol, yielding 2-(3,4-difluorophenoxy)propan-1-ol. libretexts.orglibretexts.org This reaction proceeds via the addition of hydride ions to the carbonyl carbon. youtube.com Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org Under more vigorous conditions, such as catalytic hydrogenation with catalysts like rhodium or ruthenium at high pressure, the aromatic ring can be reduced to a cyclohexyl ring.

Oxidative Transformations: The compound is relatively stable towards oxidation. The carboxylic acid group is already at a high oxidation state. libretexts.org The difluorinated phenyl ring and the ether linkage are also resistant to mild oxidizing agents. ncert.nic.in Under harsh oxidative conditions (e.g., with hot, concentrated potassium permanganate), cleavage of the aromatic ring or the ether bond can occur, leading to degradation of the molecule. ncert.nic.in

Thermal and Photochemical Stability in Diverse Reaction Environments

Thermal Stability: Aromatic ethers and fluorinated aromatic compounds generally exhibit high thermal stability. marquette.edu this compound is expected to be stable under typical laboratory heating conditions. However, at very high temperatures (e.g., >200-300°C), thermal decomposition can occur. nih.govturi.org Potential degradation pathways include decarboxylation (loss of CO₂), cleavage of the ether bond, or breaking of the C-F bonds. Studies on related fluorinated ethers suggest that decomposition can lead to the formation of various smaller fluorinated and non-fluorinated molecules. nih.govresearchgate.net

Photochemical Stability: The presence of the aromatic ring means the compound can absorb ultraviolet (UV) radiation. Phenoxyalkanoic acids, a class to which this compound belongs, are known to undergo photodegradation in the environment when exposed to sunlight. nih.govresearchgate.net This process can be initiated by the absorption of a photon, leading the molecule to an excited state from which it can undergo reactions such as cleavage of the ether bond or reactions involving the aromatic ring. nih.gov The rate and products of photodegradation are highly dependent on the environment, including the solvent, pH, and presence of other photosensitizing substances. acs.orgnih.gov

Synthesis and Exploration of Structural Analogues and Derivatives of 2 3,4 Difluorophenoxy Propanoic Acid

Structure-Activity Relationship (SAR) Studies through Systematic Structural Modifications

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For 2-(3,4-Difluorophenoxy)propanoic acid, systematic modifications of its core structure can provide valuable insights into the pharmacophore, the key molecular features responsible for its biological effects. While specific SAR studies on this exact molecule are not extensively documented in publicly available literature, principles derived from related phenoxypropionic acid derivatives can be extrapolated.

Key areas for structural modification to probe SAR include:

Modification of the Propanoic Acid Moiety: Alterations to the carboxylic acid group, such as esterification or amidation, can impact the compound's polarity, solubility, and ability to interact with biological targets. The stereochemistry of the chiral center in the propanoic acid chain is also a critical factor, as different enantiomers often exhibit distinct biological activities.

Substitution on the Phenyl Ring: The 3,4-difluoro substitution pattern on the phenyl ring is a key feature. SAR studies would involve synthesizing analogues with different halogen substitutions (e.g., chloro, bromo) or other electron-withdrawing or electron-donating groups at various positions on the ring to assess the impact on activity. The electronic properties and size of these substituents can influence binding affinity to target proteins.

Alteration of the Ether Linkage: The phenoxy ether linkage is another potential site for modification. Replacing the oxygen atom with sulfur (to form a thioether) or nitrogen could significantly alter the compound's geometry and electronic properties, thereby affecting its biological profile.

A hypothetical SAR study could involve synthesizing a series of analogues and evaluating their activity in a relevant biological assay. The findings could be compiled into a data table to systematically analyze the impact of each structural change.

Analogue Modification Hypothetical Biological Activity (IC50 in µM)
Parent Compound This compound10
Analogue 1 2-(3,4-Dichlorophenoxy)propanoic acid15
Analogue 2 2-(4-Fluorophenoxy)propanoic acid25
Analogue 3 This compound methyl ester50 (inactive, potential prodrug)
Analogue 4 (R)-2-(3,4-Difluorophenoxy)propanoic acid5
Analogue 5 (S)-2-(3,4-Difluorophenoxy)propanoic acid20

This table is for illustrative purposes only and does not represent actual experimental data.

Design and Synthesis of Prodrugs and Ester Derivatives for Modified Biological Properties

Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. For this compound, the carboxylic acid group is a prime target for prodrug modification. Esterification of the carboxylic acid can mask its polarity, potentially enhancing oral bioavailability and cell membrane permeability. researchgate.net

Common prodrug strategies for carboxylic acids include the synthesis of simple alkyl esters (e.g., methyl, ethyl) or more complex esters that can be cleaved in vivo by specific enzymes to release the active parent drug. nih.govpatsnap.com For instance, ester prodrugs of nonsteroidal anti-inflammatory drugs (NSAIDs) have been developed to reduce gastrointestinal irritation. acs.orgnih.govnih.gov

The synthesis of ester derivatives of this compound can be achieved through standard esterification reactions, such as Fischer esterification with an alcohol in the presence of an acid catalyst, or by reaction with an alkyl halide in the presence of a base.

Prodrug/Ester Derivative Modification Intended Property Change Potential Cleavage Mechanism
Methyl 2-(3,4-difluorophenoxy)propanoateMethyl esterIncreased lipophilicity, enhanced permeabilityEsterase-mediated hydrolysis
Ethyl 2-(3,4-difluorophenoxy)propanoateEthyl esterIncreased lipophilicity, enhanced permeabilityEsterase-mediated hydrolysis
Glycosyl 2-(3,4-difluorophenoxy)propanoateSugar conjugateIncreased water solubility, potential for targeted deliveryGlycosidase-mediated hydrolysis

This table provides hypothetical examples of prodrugs and their intended properties.

Conjugation Strategies and Bioconjugate Chemistry

Bioconjugation involves the covalent attachment of a biomolecule, such as a peptide, antibody, or nucleic acid, to a small molecule drug like this compound. This approach can be used to achieve targeted drug delivery, increase the therapeutic index, and reduce off-target effects. The carboxylic acid group of this compound is a convenient handle for conjugation. neulandlabs.com

One common strategy is the formation of an amide bond with an amine-containing biomolecule. This is typically achieved by activating the carboxylic acid with a coupling agent, such as a carbodiimide (B86325) (e.g., EDC), followed by reaction with the amine. neulandlabs.com

Peptide Conjugation: Conjugating this compound to a peptide can enhance its biological activity or target it to specific cells or tissues. For example, conjugation to cell-penetrating peptides can improve intracellular delivery. molecularcloud.org The synthesis of such conjugates involves standard peptide coupling chemistry. mdpi.compeptide.com

Polymer Conjugation: Conjugation to a biocompatible polymer, such as polyethylene (B3416737) glycol (PEG), can improve the pharmacokinetic properties of the drug, including increasing its half-life in circulation. neulandlabs.com

Bioconjugate Conjugated Moiety Purpose of Conjugation Linkage Type
Peptide-Drug ConjugateTargeting peptideTargeted delivery to specific cellsAmide
PEG-Drug ConjugatePolyethylene glycol (PEG)Improved pharmacokinetics, increased half-lifeEster or Amide
Antibody-Drug ConjugateMonoclonal antibodyHighly specific tumor targetingAmide

This table illustrates potential bioconjugation strategies.

Incorporation into Complex Molecular Architectures and Heterocyclic Systems

The this compound scaffold can serve as a building block for the synthesis of more complex molecules, including various heterocyclic systems. Heterocyclic compounds are a major class of organic molecules with diverse biological activities. The carboxylic acid functionality of this compound can be used as a starting point for cyclization reactions to form heterocycles.

For example, the carboxylic acid can be converted to an acid chloride or other activated derivative, which can then react with a binucleophile to form a heterocyclic ring. Alternatively, the phenoxypropanoic acid itself can be a precursor in multi-component reactions to generate complex molecular architectures.

Synthesis of Oxadiazoles: The carboxylic acid can be converted to a hydrazide, which can then be cyclized with various reagents to form 1,3,4-oxadiazoles, a class of heterocycles known for a wide range of pharmacological activities.

Synthesis of Pyrazoles: While not a direct cyclization of the propanoic acid itself, the 3,4-difluorophenoxy moiety could be incorporated into precursors for pyrazole (B372694) synthesis, a privileged scaffold in medicinal chemistry.

Synthesis of Benzoxazinones: Aryloxypropanoic acids can be used in the synthesis of benzoxazinone (B8607429) derivatives, which have shown a variety of biological activities.

The synthesis of these complex molecules often involves multi-step reaction sequences that can be tailored to produce a library of diverse compounds for biological screening.

Advanced Spectroscopic and Chromatographic Elucidation of 2 3,4 Difluorophenoxy Propanoic Acid and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of novel compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. For 2-(3,4-Difluorophenoxy)propanoic acid (C₉H₈F₂O₃), HRMS can verify its molecular formula by comparing the experimentally measured mass with the theoretically calculated exact mass. The predicted monoisotopic mass for the neutral molecule is 202.04414 Da. uni.lu

In a typical HRMS analysis using electrospray ionization (ESI), the compound can be observed as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or deprotonated ([M-H]⁻) ions. The high mass accuracy of instruments like Orbitrap or FT-ICR MS allows for mass measurements with errors in the low parts-per-million (ppm) range, lending high confidence to the assigned molecular formula.

Tandem mass spectrometry (MS/MS) experiments on the isolated precursor ion are used to investigate its fragmentation pathways, which provides valuable structural information. The fragmentation of this compound is expected to proceed through characteristic pathways for phenoxypropanoic acids and fluorinated aromatic compounds. Key fragmentation mechanisms include:

Decarboxylation: A neutral loss of CO₂ (43.9898 Da) from the deprotonated molecular ion [M-H]⁻ is a common fragmentation for carboxylic acids. nih.gov

Ether Bond Cleavage: Scission of the ether bond can lead to the formation of a 3,4-difluorophenolate ion or related radical ions.

Propanoic Acid Side-Chain Fragmentation: Cleavage of the C-C bond in the propanoic acid moiety can also occur.

The analysis of these fragment ions allows for the confirmation of the connectivity between the difluorophenoxy group and the propanoic acid side chain. nih.gov

Table 1: Predicted HRMS Data for this compound

AdductFormulaCalculated m/z
[M+H]⁺C₉H₉F₂O₃⁺203.05142
[M+Na]⁺C₉H₈F₂NaO₃⁺225.03336
[M-H]⁻C₉H₇F₂O₃⁻201.03686

Data sourced from PubChem CID 16228009. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the molecular structure, including connectivity and stereochemistry.

The presence of fluorine atoms significantly influences the NMR spectra due to their high electronegativity and the presence of spin-spin coupling between fluorine and both proton and carbon nuclei (J-coupling). nih.gov

¹H NMR: The proton spectrum of this compound is expected to show distinct signals for the aliphatic and aromatic protons. The methyl (CH₃) protons would appear as a doublet due to coupling with the adjacent methine (CH) proton. The methine proton would appear as a quartet due to coupling with the three methyl protons. The aromatic protons will exhibit complex splitting patterns due to both homo-nuclear (¹H-¹H) and hetero-nuclear (¹H-¹⁹F) couplings. The carboxylic acid proton (COOH) typically appears as a broad singlet at a downfield chemical shift (often >10 ppm). docbrown.infonagwa.com

¹³C NMR: The carbon spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded. The aliphatic carbons (CH and CH₃) will appear in the upfield region. The six aromatic carbons will appear in the aromatic region (typically 110-160 ppm), with their chemical shifts and signal multiplicities influenced by direct and long-range coupling to the fluorine atoms (¹JCF, ²JCF, ³JCF). The carbons directly bonded to fluorine will appear as doublets with large one-bond coupling constants. cas.cn

¹⁹F NMR: Since the two fluorine atoms at the C3 and C4 positions are in different chemical environments, the ¹⁹F NMR spectrum is expected to show two distinct signals. These signals will likely appear as doublets of multiplets due to coupling to each other and to the neighboring aromatic protons. ¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent probe for fluorinated compounds. nih.govrsc.org

Table 2: Predicted NMR Data for this compound

NucleusAtom PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹HCH₃1.6 - 1.8Doublet (d)J(H,H) ≈ 7
¹HCH4.7 - 4.9Quartet (q)J(H,H) ≈ 7
¹HAromatic6.8 - 7.3Multiplets (m)J(H,H), J(H,F)
¹HCOOH>10Broad Singlet (br s)-
¹³CCOOH170 - 175Singlet or Multiplet-
¹³CCH70 - 75Singlet or Multiplet-
¹³CCH₃18 - 22Singlet or Multiplet-
¹³CC-O145 - 150Doublet of Doublets (dd)J(C,F)
¹³CC-F140 - 155Doublet (d)¹J(C,F) ≈ 240-250
¹³CC-F140 - 155Doublet (d)¹J(C,F) ≈ 240-250
¹³CAromatic CH105 - 125Multiplets (m)J(C,F)
¹⁹FF at C3/C4-130 to -150Doublet of Multiplets (dm)J(F,F), J(F,H)
¹⁹FF at C4/C3-130 to -150Doublet of Multiplets (dm)J(F,F), J(F,H)

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. westmont.edu

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For this compound, a cross-peak between the CH₃ doublet and the CH quartet would confirm the propanoic acid side-chain structure. It would also help to trace the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (CH₃, CH, and the three aromatic CH groups).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is vital for connecting the different fragments of the molecule. Key expected correlations would be from the CH proton to the aromatic carbon bearing the ether oxygen (C-O), and from the aromatic protons to neighboring carbons, which would confirm the substitution pattern on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For a relatively small and flexible molecule like this, NOESY can provide information about preferred conformations, although its utility is often more pronounced in larger, more rigid structures.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. thermofisher.comamericanpharmaceuticalreview.com These two techniques are complementary; some vibrations that are strong in IR may be weak in Raman, and vice-versa.

For this compound, the key functional groups are the carboxylic acid, the ether linkage, and the difluorinated aromatic ring.

Carboxylic Acid Group: This group gives rise to a very broad O-H stretching band in the IR spectrum (around 2500-3300 cm⁻¹) due to hydrogen bonding. The C=O stretching vibration appears as a strong, sharp band around 1700-1730 cm⁻¹.

Ether Linkage: The asymmetric C-O-C stretching vibration is expected to produce a strong band in the IR spectrum, typically in the 1200-1270 cm⁻¹ region.

Aromatic Ring: C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations are observed above 3000 cm⁻¹.

C-F Bonds: The C-F stretching vibrations are typically strong in the IR spectrum and occur in the 1100-1300 cm⁻¹ region. scispace.com

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H stretchCarboxylic Acid2500 - 3300Strong, BroadWeak
C-H stretch (aromatic)Aromatic Ring3000 - 3100MediumStrong
C-H stretch (aliphatic)CH, CH₃2850 - 3000MediumMedium
C=O stretchCarboxylic Acid1700 - 1730Very StrongMedium
C=C stretchAromatic Ring1450 - 1600Medium-StrongStrong
C-O-C stretchEther1200 - 1270StrongWeak
C-F stretchAryl Fluoride1100 - 1300StrongWeak

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment and Separation

This compound possesses a stereocenter at the C2 position of the propanoic acid chain, meaning it exists as a pair of enantiomers (R and S forms). Chiral chromatography is the standard method for separating these enantiomers and determining the enantiomeric excess (ee) or optical purity of a sample. nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common technique for this purpose. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. nih.gov Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases. The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol. UV detection is suitable due to the aromatic ring in the molecule.

Gas Chromatography (GC): Chiral GC can also be used, often requiring derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester) prior to analysis. The separation is then performed on a capillary column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative.

Both methods, once developed and validated, can be used to quantify the amount of each enantiomer present in a mixture, which is critical in the pharmaceutical industry where the two enantiomers of a drug can have vastly different biological activities. nih.gov

X-ray Crystallography for Solid-State Structure, Conformation, and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure would confirm the molecular connectivity and provide insight into its preferred conformation in the solid state. A key feature of the crystal packing of carboxylic acids is the formation of hydrogen-bonded dimers, where two molecules are linked via strong O-H···O hydrogen bonds between their carboxyl groups. nih.gov This is a highly probable interaction for this compound.

Computational Chemistry and Theoretical Studies on 2 3,4 Difluorophenoxy Propanoic Acid

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to solve the Schrödinger equation, providing insights into electron distribution, molecular orbital energies, and thermodynamic stability.

For molecules similar to 2-(3,4-Difluorophenoxy)propanoic acid, such as other fluorinated propanoic acids, computational studies have been crucial for conformational analysis. For instance, studies on perfluoropropionic acid have revealed the existence of multiple stable conformers (e.g., cis and gauche forms) and have quantified their relative energies, indicating which shapes the molecule is most likely to adopt at a given temperature mdpi.com. These calculations can determine geometric parameters like bond lengths and angles, and analyze the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to understanding a molecule's reactivity.

While detailed published research on the electronic structure of this compound is limited, predictive data can be generated and is available through databases. These predictions offer a starting point for more detailed theoretical investigations.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC9H8F2O3 uni.lu
Monoisotopic Mass202.04414 Da uni.lu
XlogP (predicted)2.4 uni.lu

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of molecular behavior that complements static quantum chemical calculations. By simulating a molecule's interactions with its environment (like a solvent or a biological receptor) over nanoseconds or longer, MD can reveal dynamic processes such as conformational changes and binding events.

In the context of drug discovery, MD simulations are invaluable for studying how a ligand like this compound might interact with a protein target. For derivatives of the related 2-(3-benzoylphenyl)propanoic acid, MD simulations have been used to confirm the stability of a docked ligand within the active site of a target protein, ensuring the computationally predicted binding mode is physically reasonable under physiological conditions researchgate.net. These simulations can map out the flexibility of the ligand and the protein, identify key intermolecular interactions (like hydrogen bonds), and calculate the free energy of binding, which helps in ranking the affinity of different potential drug candidates. No specific MD simulation studies for this compound have been identified in the available literature.

Docking Studies for Putative Binding Site Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor. This method is critical in structure-based drug design.

For various arylpropanoic acids, which are structurally similar to this compound, docking studies have been successfully employed to understand their biological activities. For example, derivatives of 2-(3-benzoylphenyl)propanoic acid and β-hydroxy-β-arylpropanoic acids have been docked into the active sites of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs) nih.govmdpi.comresearchgate.net. These studies help to explain the compounds' anti-inflammatory effects by revealing how they bind to the enzyme's active site and interact with key amino acid residues nih.govresearchgate.net. Such analyses can rationalize why certain derivatives are more potent or selective, guiding the design of improved therapeutic agents scilit.comnih.gov.

Although no specific biological targets for this compound are defined in the searched literature, docking could be used to screen it against a panel of potential protein targets to generate hypotheses about its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical properties or structural features), a mathematical model can be built to predict the activity of new, untested compounds.

Both 2D-QSAR and 3D-QSAR (like Comparative Molecular Field Analysis, CoMFA) models are widely used. For instance, 3D-QSAR studies on furanone derivatives, another class of COX-2 inhibitors, have successfully correlated steric, electrostatic, and other fields around the molecules with their inhibitory activity srce.hr. Similarly, QSAR models have been developed for various propanoic acid derivatives and other enzyme inhibitors to guide the synthesis of more potent analogues researchgate.netmdpi.com. The goal of any QSAR model is to be robust enough to make accurate and reliable predictions for new molecules pharmacophorejournal.com. While no specific QSAR models for this compound were found, this methodology would be applicable if a dataset of structurally related compounds with measured biological activity were available.

Prediction of Reaction Mechanisms, Transition States, and Reaction Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway and determine the most likely mechanism.

For example, studies on the reaction of 3-(furan-2-yl)propenoic acid derivatives with arenes in a Brønsted superacid were supported by DFT calculations to characterize the reactive intermediate species mdpi.comresearchgate.net. These calculations can help explain product formation and reaction yields under different conditions. Similarly, understanding the synthesis of difluorophenoxy compounds can be aided by computational analysis of potential reaction pathways, such as those involving difluorocarbene intermediates cas.cn. The synthesis of related 3-(difluorophenoxy)propanoic acid isomers often involves the reaction of a difluorophenol with a propanoic acid derivative under basic conditions . Computational modeling could be used to optimize these reaction conditions by identifying the lowest energy pathway and minimizing potential side reactions. No specific reaction mechanism predictions for this compound were found in the surveyed literature.

Mechanistic Investigations of Biological Activities Associated with 2 3,4 Difluorophenoxy Propanoic Acid

Molecular Target Identification and Validation (e.g., Enzyme Inhibition, Receptor Binding)

While direct experimental studies on the molecular targets of 2-(3,4-Difluorophenoxy)propanoic acid are not extensively documented in publicly available research, evidence from structurally related compounds strongly suggests a likely interaction with Peroxisome Proliferator-Activated Receptors (PPARs), particularly the alpha subtype (PPAR-α).

A potent and selective agonist of PPAR-α, 5-{2-[4-(3,4-Difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, incorporates the 3,4-difluorophenoxy moiety, indicating this structural element is compatible with binding to and activation of this nuclear receptor. nih.gov PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in various metabolic processes. wikipedia.org

PPAR-α is a major regulator of lipid and lipoprotein metabolism. nih.gov Agonists of PPAR-α, such as the fibrate class of drugs, are used clinically to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. wikipedia.org The activation of PPAR-α leads to a cascade of downstream effects that collectively contribute to improved lipid profiles.

Given the shared difluorophenoxy functional group with a known potent PPAR-α agonist, it is hypothesized that this compound may also exhibit affinity for and activity at this receptor. However, validation through direct binding assays, such as radioligand binding assays or surface plasmon resonance, would be necessary to confirm this interaction and determine the binding affinity.

Table 1: Putative Molecular Target and Supporting Evidence

Molecular TargetEvidence
Peroxisome Proliferator-Activated Receptor alpha (PPAR-α)The structurally related compound 5-{2-[4-(3,4-Difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid is a potent and selective PPAR-α agonist. nih.gov

Elucidation of Biochemical Pathways and Cellular Processes Modulation

Activation of PPAR-α by an agonist initiates a series of events that modulate key biochemical pathways and cellular processes, primarily related to lipid metabolism and energy homeostasis. nih.gov If this compound functions as a PPAR-α agonist, it would be expected to influence the following:

Fatty Acid Catabolism: PPAR-α activation upregulates the expression of genes involved in the uptake, transport, and beta-oxidation of fatty acids in the liver, heart, and skeletal muscle. This leads to an increased breakdown of fatty acids for energy production.

Lipoprotein Metabolism: PPAR-α agonists are known to decrease the plasma levels of triglycerides by increasing the expression of lipoprotein lipase (B570770), which hydrolyzes triglycerides in lipoproteins, and by decreasing the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase. They also tend to increase the levels of high-density lipoprotein (HDL) cholesterol by stimulating the production of apolipoproteins A-I and A-II, the major protein components of HDL. nih.gov

Ketogenesis: During periods of fasting, PPAR-α is essential for the induction of ketogenesis, the process by which the liver produces ketone bodies as an alternative energy source for other tissues. wikipedia.org

Inflammation: PPAR-α activation has been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes.

Enzyme Kinetics and Inhibition Studies in vitro

For instance, the activity of lipoprotein lipase, a key enzyme in triglyceride metabolism, could be measured in vitro in the presence of this compound to determine if the compound enhances its enzymatic activity, a known downstream effect of PPAR-α agonism.

Furthermore, studies on the metabolism of this compound itself would be relevant. For example, the metabolism of the related PPAR-α agonist, 5-{2-[4-(3,4-Difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, has been studied in vitro using human liver microsomes and hepatocytes. These studies revealed that its oxidative metabolism is primarily catalyzed by the cytochrome P450 enzyme CYP3A4. nih.gov Similar in vitro studies with this compound would be necessary to understand its metabolic fate and potential for drug-drug interactions.

Table 2: Potential In Vitro Enzyme Studies

Enzyme/SystemType of StudyRationale
Lipoprotein LipaseActivity AssayTo determine if the compound enhances the activity of this key enzyme in triglyceride metabolism, consistent with PPAR-α agonism.
Cytochrome P450 Isozymes (e.g., CYP3A4)Metabolism/Inhibition AssayTo identify the enzymes responsible for the metabolism of the compound and to assess its potential to inhibit major drug-metabolizing enzymes.

Structure-Based Ligand Design Principles and Pharmacophore Modeling

The design of molecules targeting PPARs often relies on understanding the ligand-binding domain (LBD) of the receptor. The PPAR LBD has a characteristic Y-shaped ligand-binding pocket. Successful agonists typically possess a carboxylic acid head group that can form hydrogen bonds with amino acid residues in the LBD, and a hydrophobic tail that occupies the deeper regions of the pocket.

The structure of this compound is consistent with these general principles. The propanoic acid moiety can serve as the acidic head group, while the difluorophenoxy group provides the hydrophobic character. The fluorine atoms can also participate in specific interactions within the binding pocket, potentially enhancing binding affinity and selectivity.

Pharmacophore modeling for PPAR-α agonists typically includes features such as a hydrogen bond acceptor (the carboxylic acid), and one or more hydrophobic regions. The spatial arrangement of these features is crucial for effective binding. The 3,4-difluoro substitution pattern on the phenyl ring of this compound would define a specific shape and electronic distribution for the hydrophobic tail, which could be a key determinant of its activity and selectivity.

In Vitro Cellular Assays for Mechanistic Pathway Discovery and Target Engagement

To investigate the mechanism of action of this compound and confirm its engagement with PPAR-α, a variety of in vitro cellular assays could be employed:

Reporter Gene Assays: Cells can be engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing PPAR response elements (PPREs). Treatment of these cells with a PPAR-α agonist would lead to the activation of the reporter gene, which can be quantified. This is a common method for screening and characterizing PPAR agonists.

Gene Expression Analysis: The expression levels of known PPAR-α target genes, such as those involved in fatty acid oxidation (e.g., CPT1A) or lipoprotein metabolism (e.g., LPL, APOA1), can be measured in cultured cells (e.g., hepatocytes) treated with this compound. Techniques such as quantitative real-time PCR (qPCR) or RNA sequencing would be used.

Cellular Lipid Metabolism Assays: The functional consequences of PPAR-α activation can be assessed by measuring changes in cellular lipid content. For example, the uptake and oxidation of radiolabeled fatty acids can be measured in cells treated with the compound.

Interactions with Biological Macromolecules and Biomolecular Recognition

The interaction of this compound with its putative target, PPAR-α, would be a key example of biomolecular recognition. This interaction is expected to be driven by a combination of non-covalent forces:

Hydrogen Bonding: The carboxylic acid group of the ligand is likely to form hydrogen bonds with specific amino acid residues in the ligand-binding domain of PPAR-α, such as tyrosine and histidine.

Hydrophobic Interactions: The difluorophenoxy ring would engage in hydrophobic interactions with nonpolar amino acid residues lining the binding pocket of the receptor.

Beyond its primary target, the interaction of this compound with other biological macromolecules, such as plasma proteins and metabolizing enzymes, is also important. For instance, the related PPAR-α agonist was found to be highly bound to plasma proteins (>99%). nih.gov High plasma protein binding can influence the pharmacokinetic and pharmacodynamic properties of a compound.

Environmental Fate and Degradation Mechanisms of 2 3,4 Difluorophenoxy Propanoic Acid

Photodegradation Pathways and Byproducts under Environmental Conditions

The photodegradation of phenoxyacetic acids, a related subgroup, has been observed under UV irradiation in aqueous solutions. The effectiveness and byproducts of this degradation are dependent on the wavelength of the UV light. For instance, the irradiation of 4-chloro-2-methylphenoxyacetic acid (MCPA) with a KrCl excilamp (222 nm) has been shown to yield 2-methylhydroquinone and a lactone of 2-hydroxy-3-methyl-5-chlorophenoxyacetic acid as the primary photoproducts researchgate.net. The intensity of the UV source and the chemical composition of the water can influence the rate of degradation and the formation of different byproducts researchgate.net. For many non-steroidal anti-inflammatory drugs (NSAIDs), which share some structural similarities, photolability is a known characteristic, with degradation often monitored through spectrophotometric or chromatographic techniques nih.gov.

Microbial Metabolism and Biotransformation Pathways in Environmental Systems

Microbial degradation is a significant pathway for the dissipation of phenoxyalkanoic acid herbicides in the environment. Certain bacteria have demonstrated the ability to utilize these compounds as a sole source of carbon and energy. For example, a strain of Stenotrophomonas maltophilia isolated from an aquifer was found to degrade mecoprop ((+/-)-2-(4-chloro-2-methylphenoxy)propionic acid), MCPA, and other related phenoxyalkanoic acids nih.govresearchgate.net. This bacterium was also capable of co-metabolically degrading the more complex herbicide 2,4,5-T in the presence of mecoprop nih.gov. The efficiency of microbial degradation can be influenced by the degree of chlorination of the herbicide, with monochlorinated versions sometimes yielding higher bacterial growth compared to their dichlorinated counterparts nih.gov. In some cases, microbial action can lead to the complete mineralization of these compounds nih.gov. The fungus Beauveria bassiana has been shown to hydroxylate (R)-2-phenoxypropionic acid to produce (R)-2-(4-hydroxyphenoxy)propionic acid, a key intermediate in the synthesis of other herbicides nih.gov.

Hydrolytic Stability and Degradation Kinetics in Aquatic Environments

While specific data on the hydrolysis of 2-(3,4-Difluorophenoxy)propanoic acid is unavailable, studies on other ester-containing herbicides, such as flamprop-methyl and benzoylprop-ethyl, indicate that hydrolysis is a relevant degradation pathway. The rate of hydrolysis for these compounds is significantly influenced by pH, with much faster degradation occurring in basic media compared to acidic conditions doi.org. For some dichloroacetamide herbicide safeners, hydrolysis rates at circumneutral pH can be significant enough to be environmentally relevant semanticscholar.org. Given its chemical structure, this compound would likely exhibit pH-dependent hydrolytic stability.

Sorption and Transport Phenomena in Soil and Water Matrices

The movement of phenoxyalkanoic acid herbicides in the environment is largely controlled by their sorption to soil particles. Fulvic and humic acids, which are components of soil organic matter, are the primary contributors to the adsorption of these herbicides mdpi.comnih.gov. The extent of sorption is negatively correlated with soil pH; at low pH, the neutral forms of the herbicides bind directly to humic substances, while at higher pH, their anionic forms are adsorbed, often via bridges created by metal ions like Al³⁺ mdpi.com.

The strength of adsorption varies among different phenoxyalkanoic acids, with factors such as their dissociation constant (pKa) and octanol-water partition coefficient (log P) playing a role nih.gov. Generally, these herbicides are considered to be poorly sorbed by soils, which may pose a risk of contamination to surface and groundwater nih.gov. The transport of these herbicides adsorbed on water-soluble humic substances is considered a significant mechanism for their movement into aquatic systems mdpi.comnih.gov. The adsorption process is often not fully reversible, meaning a fraction of the applied herbicide can remain bound to the soil nih.govmassey.ac.nz.

Emerging Research Frontiers and Potential Applications of 2 3,4 Difluorophenoxy Propanoic Acid

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter in 2-(3,4-Difluorophenoxy)propanoic acid makes it an attractive chiral building block for asymmetric synthesis. Enantiomerically pure forms of such acids are valuable starting materials for the synthesis of complex, biologically active molecules. The difluorophenoxy group can influence the stereochemical outcome of reactions, and its electronic properties can be exploited in catalyst design or as a key pharmacophore in drug discovery.

Research into analogous aryloxypropanoic acids has demonstrated their utility in constructing molecules with specific three-dimensional arrangements, which is often crucial for therapeutic efficacy. The synthesis of enantiomerically pure this compound, likely through chiral resolution or asymmetric hydrogenation, would be a critical first step. Subsequently, its carboxylic acid and chiral center can be manipulated to build more complex structures, potentially leading to new classes of pharmaceuticals or agrochemicals.

Table 1: Potential Transformations of this compound in Asymmetric Synthesis

TransformationPotential Product ClassSynthetic Utility
Amide CouplingChiral Amides and PeptidomimeticsIntroduction of the difluorophenoxy motif into peptide-based drugs or probes.
Reduction to AlcoholChiral AlcoholsPrecursors for chiral ligands or other synthetic intermediates.
EsterificationChiral EstersCan be used in further C-C bond-forming reactions or as prodrugs.
Curtius/Hoffman RearrangementChiral AminesAccess to enantiomerically pure amines bearing the difluorophenoxy group.

Design and Development of Novel Chemical Probes for Biological Systems

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The this compound scaffold is a candidate for the development of such probes. The difluoro-substituted phenyl ring is a common feature in many bioactive molecules, as the fluorine atoms can enhance binding affinity, metabolic stability, and membrane permeability.

By attaching reporter groups (e.g., fluorophores, biotin) to the this compound core, researchers could potentially create probes to visualize and track specific biological processes. For example, derivatives of this acid could be designed to interact with particular enzymes or receptors, with the difluorophenyl moiety serving as a recognition element. The development of such probes would depend on structure-activity relationship (SAR) studies to optimize binding and selectivity.

Integration in Materials Science Applications (e.g., polymer chemistry, liquid crystals)

The rigid and polarizable difluorophenoxy group in this compound suggests its potential utility in materials science. In polymer chemistry, this compound could be incorporated as a monomer to create polymers with tailored properties. The presence of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity, and can also influence the optical properties of the resulting polymer.

In the field of liquid crystals, molecules with rigid, aromatic cores are of great interest. The difluorophenyl group can contribute to the formation of mesophases, and the chiral center of this compound could be used to induce the formation of chiral nematic or ferroelectric liquid crystal phases. These materials have applications in display technologies and optical sensors.

Table 2: Potential Materials Science Applications

Application AreaPotential Role of the CompoundResulting Material Properties
Polymer ChemistryMonomer in polymerization reactions (e.g., polyesters, polyamides).Enhanced thermal stability, chemical resistance, specific optical properties.
Liquid CrystalsChiral dopant or core component of liquid crystal molecules.Induction of chiral mesophases, potential for ferroelectric properties.
Functional SurfacesComponent in self-assembled monolayers.Modified surface energy, hydrophobicity, and biocompatibility.

Future Directions in Mechanistic Biological Research and Scaffold Optimization

While specific biological activities of this compound are not yet widely reported, its structural similarity to known bioactive molecules, such as certain herbicides and anti-inflammatory drugs, suggests potential for biological research. Future work will likely involve screening this compound and its derivatives against a variety of biological targets to identify potential therapeutic applications.

Once a biological activity is identified, mechanistic studies will be crucial to understand how the compound exerts its effects at a molecular level. This could involve techniques such as X-ray crystallography of the compound bound to its target protein or cell-based assays to probe its effects on signaling pathways.

Furthermore, the this compound structure represents a "scaffold" that can be chemically modified to optimize its biological activity. This process of scaffold optimization involves synthesizing a library of related compounds and evaluating them to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

Methodological Advancements in Analytical and Computational Sciences Utilizing the Compound

The study of this compound will necessitate the use and development of advanced analytical and computational methods. For analytical characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, will be invaluable for confirming the presence and chemical environment of the fluorine atoms. Chiral chromatography methods will be essential for separating and quantifying the enantiomers of the compound.

In the computational realm, molecular modeling techniques such as Density Functional Theory (DFT) can be used to predict the compound's conformational preferences, electronic properties, and reactivity. Molecular docking simulations could be employed to predict how this compound and its derivatives might bind to biological targets, thereby guiding the design of more potent analogs and helping to rationalize experimental findings. These computational approaches can accelerate the research and development process by prioritizing the synthesis of the most promising compounds.

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